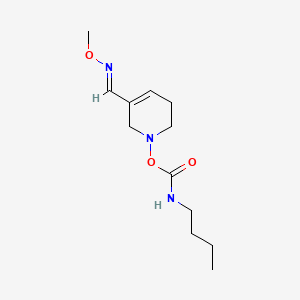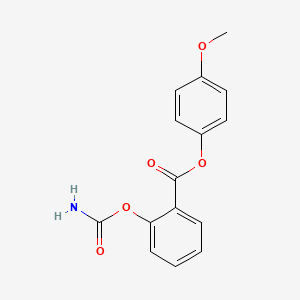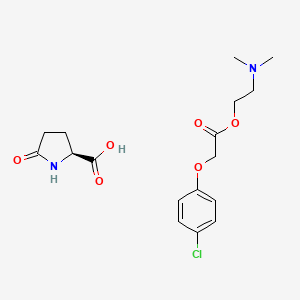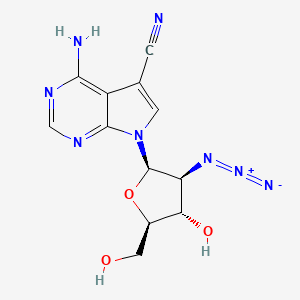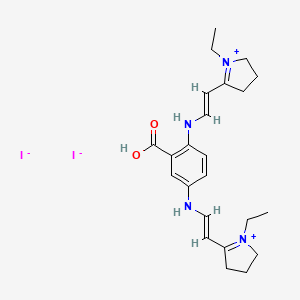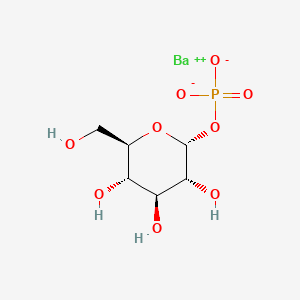
Octachloro-3-cyclohexenone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Octachloro-3-cyclohexenone is a chemical compound with the molecular formula C6Cl8O. It is an achiral molecule characterized by the presence of eight chlorine atoms attached to a cyclohexenone ring. This compound is known for its significant reactivity and has been studied for various applications in scientific research and industry .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of octachloro-3-cyclohexenone typically involves the chlorination of cyclohexenone derivatives. One common method is the chlorination of phenols and anilines in acetic acid, which is an exothermic reaction yielding polychlorocyclohexenones . The reaction conditions often include the use of chlorinating agents such as chlorine gas or sulfuryl chloride, and the process is carried out under controlled temperatures to ensure the desired level of chlorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, ensuring high yields and purity of the final product. The use of catalysts and solvents can further optimize the reaction efficiency and selectivity .
化学反応の分析
Types of Reactions
Octachloro-3-cyclohexenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions can lead to the formation of less chlorinated cyclohexenone derivatives.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like sodium borohydride for reduction, and oxidizing agents such as potassium permanganate for oxidation. Substitution reactions often involve nucleophiles like amines or thiols under basic conditions .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction of this compound can yield hexachloro-3-cyclohexenone, while substitution reactions can produce derivatives with various functional groups attached to the cyclohexenone ring .
科学的研究の応用
作用機序
The mechanism by which octachloro-3-cyclohexenone exerts its effects involves its high reactivity with nucleophiles. The chlorine atoms on the cyclohexenone ring make it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on biological molecules. This reactivity can lead to the inhibition of enzymes and disruption of cellular processes, contributing to its antimicrobial and anticancer properties .
類似化合物との比較
Similar Compounds
Hexachloro-3-cyclohexenone: Similar in structure but with fewer chlorine atoms, leading to different reactivity and applications.
Tetrachloro-3-cyclohexenone: Even fewer chlorine atoms, resulting in distinct chemical properties and uses.
Uniqueness
Octachloro-3-cyclohexenone is unique due to its high degree of chlorination, which imparts significant reactivity and makes it suitable for specialized applications in research and industry. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from less chlorinated analogs .
特性
CAS番号 |
13821-77-7 |
|---|---|
分子式 |
C6Cl8O |
分子量 |
371.7 g/mol |
IUPAC名 |
2,2,3,4,5,5,6,6-octachlorocyclohex-3-en-1-one |
InChI |
InChI=1S/C6Cl8O/c7-1-2(8)5(11,12)6(13,14)3(15)4(1,9)10 |
InChIキー |
NWTAJAVTWCNAPO-UHFFFAOYSA-N |
正規SMILES |
C1(=C(C(C(C(=O)C1(Cl)Cl)(Cl)Cl)(Cl)Cl)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



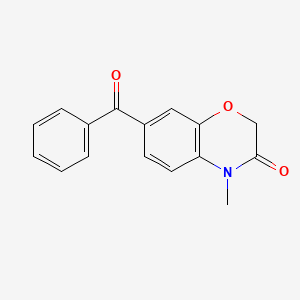
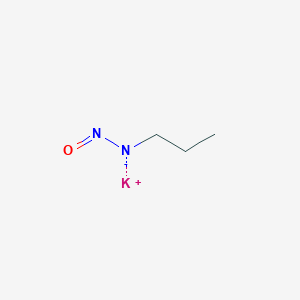
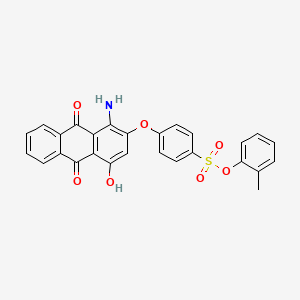
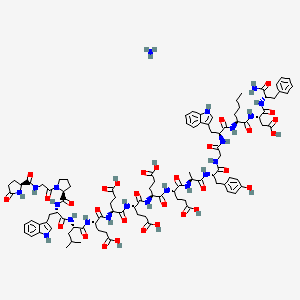


![potassium;3-[bis(carboxylatomethyl)amino]propanoate](/img/structure/B12712104.png)
